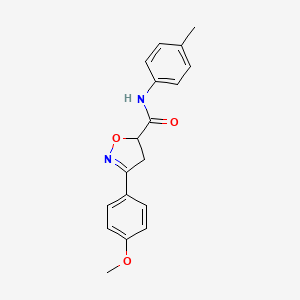![molecular formula C16H13ClN2O B5539156 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)
2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol" belongs to the class of pyrazole derivatives, which are known for their diverse chemical and biological properties.
Synthesis Analysis
The synthesis of similar pyrazole derivatives involves multi-step chemical processes. Kumar et al. (2004) describe a synthesis method involving condensation and cyclization reactions for a related pyrazole compound, highlighting the complexity and precision required in such chemical syntheses (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including their crystallographic analysis, is often determined using X-ray diffraction techniques. For example, Trilleras et al. (2005) and Kumarasinghe et al. (2009) have reported the molecular structure of related compounds, illustrating the planarity and conformation of the pyrazole rings (Trilleras et al., 2005), (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The chemical behavior of pyrazole derivatives can vary widely. Prabhudeva et al. (2017) discuss the condensation/cyclization reactions of a related compound, demonstrating its reactive nature (Prabhudeva et al., 2017). Viji et al. (2020) describe the intramolecular charge transfer and molecular electrostatic potential in a related compound, indicating its chemical reactivity and interaction potential (Viji et al., 2020).
Physical Properties Analysis
The physical properties, such as crystal packing and conformation, are crucial in understanding these compounds. Kariuki et al. (2021) provide insight into the crystallization and physical conformation of a similar compound, showcasing the importance of physical structure in determining its properties (Kariuki et al., 2021).
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications
The synthesis of novel heterocyclic compounds, such as 1,3-oxazole clubbed with pyridyl-pyrazolines, has shown significant anticancer and antimicrobial activities. These compounds have been evaluated against a variety of cancer cell lines and pathogenic strains, demonstrating their potential as therapeutic agents in cancer treatment and infection control (Katariya, Vennapu, & Shah, 2021).
Structural Characterization and Biological Activity
Further research into pyrazole derivatives, including structural characterization and biological activity studies, underscores the potential of these compounds as anticancer agents. Their physico-chemical properties, along with docking analyses, suggest these compounds could act against various cancer targets, contributing valuable insights into the design of new therapeutic molecules (Thomas et al., 2019).
Molecular Docking and Antimicrobial Activity
Additional studies on novel 2-(3-aryl,1-phenyl-1H-pyrazol-4-yl)-8H-pyrano[2,3-f]chromen-4-ones, utilizing microwave-assisted synthesis, highlight the antimicrobial potential of these compounds. Molecular docking studies for the inhibition of enzyme DNA gyrase complement the in vitro antimicrobial studies, suggesting these compounds could serve as effective inhibitors of DNA gyrase, a crucial enzyme in bacterial DNA replication (Ashok et al., 2016).
Propiedades
IUPAC Name |
2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-6-7-12(16(20)8-10)15-9-14(18-19-15)11-4-2-3-5-13(11)17/h2-9,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJJPZQGZXAJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6Z)-6-[5-(2-chlorophenyl)-1,2-dihydropyrazol-3-ylidene]-3-methylcyclohexa-2,4-dien-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-(4-methyl-1-piperazinyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5539083.png)
![(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B5539091.png)
![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)
![N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5539099.png)
![4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5539102.png)

![3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)
![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)

![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)

![3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5539157.png)
![5-{[(2,6-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5539172.png)
![3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5539178.png)